N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

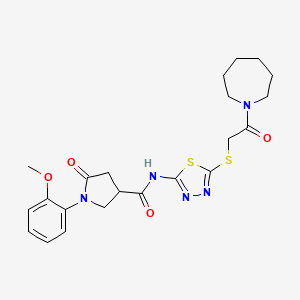

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-(azepan-1-yl)-2-oxoethyl group. The pyrrolidine-3-carboxamide moiety is further modified with a 2-methoxyphenyl group at position 1 and a ketone at position 3. The azepane (7-membered ring) introduces conformational flexibility and enhanced lipophilicity compared to smaller heterocycles like piperidine (6-membered). Structural determination of such complexes often employs SHELX software for crystallographic refinement, ensuring precise stereochemical assignments .

Properties

IUPAC Name |

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4S2/c1-31-17-9-5-4-8-16(17)27-13-15(12-18(27)28)20(30)23-21-24-25-22(33-21)32-14-19(29)26-10-6-2-3-7-11-26/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,23,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLQKVJDKNCOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Core Differences :

- Thiadiazole Substituent : The analog carries a 5-isopropyl group instead of the thioether-linked azepane-oxoethyl chain.

- Aryl Group : A 4-fluorophenyl replaces the 2-methoxyphenyl on the pyrrolidine ring.

- The electron-withdrawing fluorine on the phenyl ring may alter π-π stacking interactions in biological targets compared to the electron-donating methoxy group .

Structural Analog: N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

- Core Differences :

- Heterocycle : Piperidine (6-membered) replaces azepane (7-membered).

- Thiadiazole Linkage : A simpler ethylthio bridge is present instead of the oxoethylthio group.

- Pyrrolidine Modification : The benzamide substituent lacks the 5-oxo-pyrrolidine moiety.

- Derivatives in this class exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting the target compound may share similar neurological applications .

Key Data Table: Structural and Hypothetical Pharmacological Comparisons

*LogP values estimated via fragment-based methods.

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely follows methodologies similar to , involving thiadiazole-thioether coupling and pyrrolidine functionalization .

- Biological Activity : The azepane group’s lipophilicity may enhance CNS bioavailability, while the 2-methoxyphenyl group could improve binding to aromatic residues in enzyme active sites.

- Comparative Limitations : Unlike ’s fluorophenyl analog, the target’s methoxy group may confer metabolic stability but reduce electrophilic reactivity.

Q & A

Q. How can the structural features of the compound be characterized, and what analytical techniques are recommended?

The compound's structure includes a 1,3,4-thiadiazole ring, a pyrrolidine-5-one moiety, and a 2-methoxyphenyl group. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton/carbon environments (e.g., azepane ring protons at δ 1.4–2.1 ppm and thiadiazole sulfur linkages) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., molecular ion peaks matching theoretical values) .

- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and thioether (C-S) bonds .

Methodological Tip : Use high-resolution MS (HRMS) for precise mass confirmation and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions .

Q. What synthetic routes are commonly employed for this compound, and how are yields optimized?

Synthesis typically involves:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions .

- Step 2 : Coupling the thiadiazole intermediate with a pyrrolidine-5-carboxamide derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3 : Introducing the azepane-2-one moiety via nucleophilic substitution or amidation .

Optimization Strategies :

- Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps) .

- Temperature control (e.g., 0–5°C for sensitive amide bond formations) .

Example Yield Data :

| Step | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 6–8 hrs | 65–75 | >90% |

| 2 | 12–24 hrs | 50–60 | 85–90% |

| 3 | 4–6 hrs | 70–80 | >95% |

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2 for anti-inflammatory potential) .

Key Variables : Adjust pH (e.g., 7.4 for physiological relevance) and use DMSO controls (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies in biological results (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time) .

- Compound Purity : Impurities >5% can skew results; validate purity via HPLC before testing .

- Structural Analogs : Compare activity of derivatives (e.g., replacing azepane with piperidine) to identify pharmacophore contributions .

Case Study : A thiadiazole analog showed 10× higher antimicrobial activity at pH 6.5 vs. pH 7.4 due to protonation of the thioether group .

Q. What strategies are effective for optimizing reaction selectivity in multi-step syntheses?

To minimize side products (e.g., dimerization or over-oxidation):

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during azepane ring formation .

- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation of intermediates .

- In Situ Monitoring : Employ TLC or inline IR to track reaction progression and halt at optimal conversion .

Example Optimization : Replacing H₂O₂ with meta-chloroperbenzoic acid (mCPBA) reduced sulfoxide byproducts by 40% in thioether oxidation steps .

Q. How can computational methods enhance mechanistic understanding of its biological targets?

Advanced approaches include:

- Molecular Docking : Predict binding affinities to enzymes (e.g., COX-2) using AutoDock Vina .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with activity trends .

Data Integration : Combine docking scores with experimental IC₅₀ values to validate predictive models .

Data Contradiction Analysis

Q. Why do structural analogs with minor modifications exhibit vastly different solubility profiles?

Solubility variations (e.g., logP differences >2) can result from:

- Polar Group Placement : A 2-methoxyphenyl group increases aqueous solubility vs. 4-chlorophenyl analogs .

- Crystallinity : Amorphous forms (confirmed via XRD) often show 3–5× higher solubility than crystalline forms .

Mitigation Strategy : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.